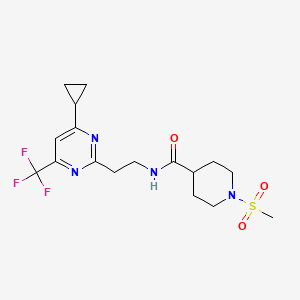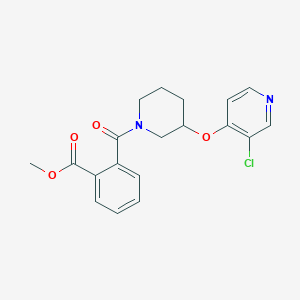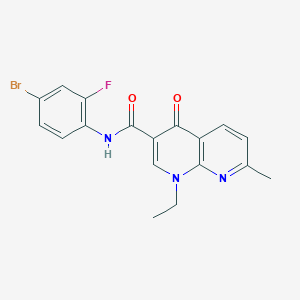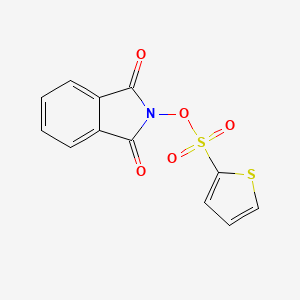
4-(4-Oxopiperidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Oxopiperidin-1-yl)benzamide” is a chemical compound with the molecular formula C12H14N2O2 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H14N2O2/c13-12(16)9-1-3-10(4-2-9)14-7-5-11(15)6-8-14/h1-4H,5-8H2,(H2,13,16) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 218.26 .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
- Benzamide derivatives, including compounds related to 4-(4-oxopiperidin-1-yl)benzamide, have been synthesized and evaluated for their biological applications. These compounds exhibit potential in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).
Development of Novel Derivatives for Anticancer Agents
- Novel quinuclidinone derivatives have been designed and synthesized as potential anti-cancer agents. These include derivatives of benzamides, demonstrating the relevance of this chemical structure in the development of new anticancer medications (Soni et al., 2015).
Pharmacokinetics and Potential as Anti-fibrosis Drug
- A study on a novel ALK5 inhibitor, a benzamide derivative, showed promising results in the suppression of renal and hepatic fibrosis, as well as anti-metastatic effects in a breast cancer model. This highlights the potential of benzamide derivatives in the development of oral anti-fibrotic drugs (Kim et al., 2008).
Inhibitors of HIV-1 Attachment
- Benzamide derivatives have been investigated as inhibitors of HIV-1 attachment, interfering with viral gp120 and host cell receptor interactions. This area of research shows the potential of benzamide structures in antiviral therapy (Meanwell et al., 2009).
Synthesis and Structural Characterization
- The synthesis and structural characterization of various benzamide derivatives, including those with piperidine structures, have been explored. This research is crucial for understanding the chemical properties and potential applications of these compounds (Rajesh et al., 2010).
Anti-Inflammatory and Analgesic Activities
- Some benzamide derivatives have shown promising anti-inflammatory and analgesic activities. These findings open up potential avenues for the development of new pain relief and anti-inflammatory drugs (Sondhi et al., 2006).
Mécanisme D'action
While the exact mechanism of action for “4-(4-Oxopiperidin-1-yl)benzamide” is not specified in the search results, it’s known that piperidine derivatives can have various effects. For instance, they can induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Propriétés
IUPAC Name |
4-(4-oxopiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-12(16)9-1-3-10(4-2-9)14-7-5-11(15)6-8-14/h1-4H,5-8H2,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHJTBMHMNUPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2958119.png)
![2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2958120.png)

![4-(N,N-diallylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2958123.png)
![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2958124.png)
![[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide](/img/structure/B2958125.png)
![2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole](/img/structure/B2958126.png)



![2-[2-(4-Bromophenyl)acetamido]benzoic acid](/img/structure/B2958133.png)
![N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2958138.png)

![N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2958142.png)
